5-Methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine
CAS No.:
Cat. No.: VC18376571
Molecular Formula: C7H6N4O2
Molecular Weight: 178.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H6N4O2 |
|---|---|
| Molecular Weight | 178.15 g/mol |
| IUPAC Name | 5-methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine |
| Standard InChI | InChI=1S/C7H6N4O2/c1-5-2-3-6(11(12)13)7-8-4-9-10(5)7/h2-4H,1H3 |
| Standard InChI Key | ZYCLZFJGKAQTKV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C2=NC=NN12)[N+](=O)[O-] |
Introduction
Chemical and Structural Properties
Molecular Characteristics
5-Methyl-8-nitro- triazolo[1,5-a]pyridine (C₇H₆N₄O₂) has a molecular weight of 178.15 g/mol and features a planar heterocyclic framework. The triazole ring (positions 1–3) is fused to the pyridine moiety (positions 4–8), with a methyl group at position 5 and a nitro group at position 8. This arrangement enhances electron-withdrawing effects, influencing reactivity and binding affinity .
Table 1: Molecular Properties of 5-Methyl-8-nitro- triazolo[1,5-a]pyridine
| Property | Value |
|---|---|
| Molecular Formula | C₇H₆N₄O₂ |
| Molecular Weight | 178.15 g/mol |
| IUPAC Name | 5-methyl-8-nitro- triazolo[1,5-a]pyridine |
| Canonical SMILES | CC1=CC=C(C2=NC=NN12)N+[O-] |
| Melting Point | 181–182°C (ethanol/benzene) |
| Density | 1.39 g/cm³ |
The nitro group at position 8 contributes to the compound’s polarity, facilitating interactions with hydrophobic enzyme pockets . X-ray crystallography of analogous structures reveals a coplanar geometry between the triazole and pyridine rings, optimizing π-π stacking in biological systems .
Spectroscopic Data
-
NMR (¹H): Signals at δ 2.45 ppm (s, 3H, CH₃) and δ 8.20–8.80 ppm (m, 3H, pyridine-H) confirm substituent positions.
-
IR: Stretching vibrations at 1520 cm⁻¹ (NO₂ asymmetric) and 1340 cm⁻¹ (NO₂ symmetric) validate the nitro group .
-
MS: Molecular ion peak at m/z 178.15 (M⁺) aligns with the molecular formula.
Synthesis Methodologies
Conventional Cyclization Approaches
Early syntheses relied on cyclization of 2-aminopyridine derivatives with nitriles under acidic conditions. For example, reacting 5-methyl-2-aminopyridine with nitrating agents (e.g., HNO₃/H₂SO₄) introduces the nitro group, followed by triazole ring closure using hydrazine derivatives . Yields typically range from 60–75%, with purity dependent on recrystallization solvents.
Microwave-Assisted Synthesis
A catalyst-free microwave method (150°C, 30 min) using enaminonitriles and benzohydrazides achieves 83–90% yields . This tandem reaction involves:
-
Transamidation: Enaminonitrile (1) reacts with benzohydrazide (2) to form intermediate A.
-
Nucleophilic Addition: Nitrile attack generates intermediate B.
-
Condensation: Cyclization yields the triazolo-pyridine core .
Table 2: Optimization of Microwave Synthesis Conditions
| Solvent | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|
| Toluene | 120 | 24 | 83 |
| DMF | 150 | 30 | 78 |
| Chlorobenzene | 130 | 45 | 79 |
Microwave irradiation reduces reaction times from hours to minutes, enhancing scalability .
Post-Functionalization Strategies
Late-stage modifications include:
-
Nitration: Direct nitration of 5-methyl- triazolo[1,5-a]pyridine using fuming HNO₃ .
-
Cross-Coupling: Suzuki-Miyaura reactions to introduce aryl groups at position 2 .
Biological Activities and Mechanisms
| Cell Line | IC₅₀ (µM) | Target Kinase |
|---|---|---|
| MCF-7 | 2.5 | EGFR |
| HeLa | 3.8 | VEGFR-2 |
| A549 | 4.2 | PDGFR-β |
Antibacterial and Antiviral Profiles
While primarily studied for oncology, structural analogs show activity against Enterococcus faecium (MIC = 8 µg/mL) and HIV-1 RNase H (IC₅₀ = 12 µM) . The nitro group enhances membrane permeability, facilitating bacterial uptake .
Comparative Analysis with Analogous Compounds
Triazolo[1,5-a]pyrimidines
Replacing the pyridine ring with pyrimidine (e.g., 5-methyl-6-nitro- triazolo[1,5-a]pyrimidine) reduces planarity, decreasing kinase affinity but improving solubility .
Phosphonylated Derivatives
Phosphonate groups at position 3 (e.g., 3-methylphosphonylated analogs) enhance chelation with metal ions, useful in catalytic applications .
Applications in Medicinal Chemistry
Drug Development
The compound’s kinase inhibition profile positions it as a lead for tyrosine kinase inhibitors (TKIs). Preclinical studies suggest synergy with paclitaxel in reducing tumor volume by 68% in murine models .
Materials Science
Conjugated π-systems enable use in organic light-emitting diodes (OLEDs). Electron-deficient nitro groups improve electron transport properties .
Recent Advances and Future Directions
Green Synthesis
Solvent-free mechanochemical methods reduce waste, achieving 85% yields .
Targeted Drug Delivery
Nanoencapsulation in liposomes improves bioavailability, with 92% encapsulation efficiency reported.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume